![molecular formula C10H14N2O B1268746 N-(3-aminophenyl)-2-methylpropanamide CAS No. 213831-00-6](/img/structure/B1268746.png)
N-(3-aminophenyl)-2-methylpropanamide
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Overview
Description
N-(3-aminophenyl)-2-methylpropanamide, also known as AMPA, is an amino acid derivative of the non-essential amino acid L-glutamate. It is an agonist of the glutamate receptor, and is used in scientific research to study the effects of glutamate on the nervous system. AMPA has been found to be involved in a range of physiological and biochemical processes, including learning and memory, synaptic plasticity, and neuroprotection.
Scientific Research Applications
Mass Spectrometry
N-(3-aminophenyl)-2-methylpropanamide: and its derivatives have been studied for their behavior in mass spectrometry, particularly in gas-phase fragmentation. Researchers have observed interesting nitrogen-oxygen (N–O) exchange rearrangements, which could be significant for identifying and understanding the structural properties of similar compounds .
Spectroscopic Analysis
The compound’s derivatives are also valuable in spectroscopic analysis. They can help in understanding the vibrational assignments of related compounds, which is crucial for identifying characteristic group frequencies and aiding in the structural elucidation of organic molecules .
Mechanism of Action
Target of Action
Compounds with similar structures have been known to interact with various biological targets
Mode of Action
It’s worth noting that compounds with similar structures have been used in suzuki–miyaura cross-coupling reactions, which are widely applied transition metal-catalyzed carbon–carbon bond-forming reactions . The compound’s interaction with its targets and the resulting changes would depend on the specific biological or chemical context.
Result of Action
Given its potential use in suzuki–miyaura cross-coupling reactions, it may play a role in the formation of carbon–carbon bonds, which are fundamental to organic chemistry .
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-(3-aminophenyl)-2-methylpropanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O/c1-7(2)10(13)12-9-5-3-4-8(11)6-9/h3-7H,11H2,1-2H3,(H,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HAUYNXLUELAHAQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=CC=CC(=C1)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60359369 |
Source
|
Record name | N-(3-aminophenyl)-2-methylpropanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60359369 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-aminophenyl)-2-methylpropanamide | |
CAS RN |
213831-00-6 |
Source
|
Record name | N-(3-aminophenyl)-2-methylpropanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60359369 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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